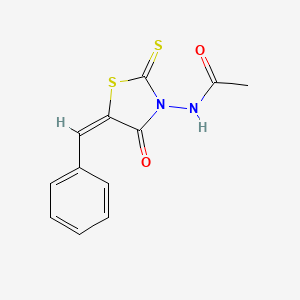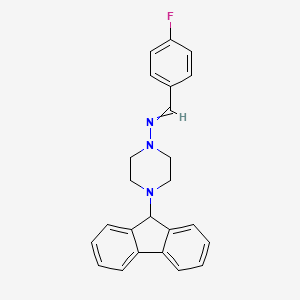![molecular formula C19H24N2O2 B3749792 2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3749792.png)
2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Übersicht
Beschreibung
2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, commonly known as DATD, is a bicyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. DATD is a tricyclic antidepressant that exhibits potent inhibitory activity against the reuptake of norepinephrine and serotonin. In
Wirkmechanismus
DATD exerts its pharmacological effects by inhibiting the reuptake of norepinephrine and serotonin, two neurotransmitters that play a critical role in the regulation of mood, anxiety, and other physiological processes. By blocking the reuptake of these neurotransmitters, DATD increases their concentration in the synaptic cleft, leading to enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects:
DATD has been shown to exhibit a range of biochemical and physiological effects, including increased levels of norepinephrine and serotonin in the brain, enhanced neurotransmission, and improved mood. Additionally, DATD has been shown to exhibit anticonvulsant and analgesic effects, which may be mediated by its ability to modulate the activity of ion channels and other targets in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
DATD offers several advantages for laboratory experiments, including its potent pharmacological effects, well-defined mechanism of action, and relatively low toxicity. However, the compound also has several limitations, including its high cost and the need for specialized equipment and expertise to synthesize and study the compound.
Zukünftige Richtungen
There are several potential future directions for research on DATD, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its underlying mechanisms of action. Additionally, the use of DATD as a tool for studying the role of norepinephrine and serotonin in mood and anxiety disorders may provide valuable insights into the pathophysiology of these conditions.
Wissenschaftliche Forschungsanwendungen
DATD has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders. The compound has been shown to exhibit potent antidepressant and anxiolytic effects in animal models, with a mechanism of action that involves the inhibition of norepinephrine and serotonin reuptake. Additionally, DATD has been studied for its potential anticonvulsant and analgesic effects.
Eigenschaften
IUPAC Name |
5,7-dimethyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-9-23-15-7-5-14(6-8-15)16-20-10-18(2)11-21(16)13-19(3,12-20)17(18)22/h4-8,16H,1,9-13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNJFOIRTFFPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3749721.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]acetamide](/img/structure/B3749729.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B3749736.png)
![4-benzyl-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B3749742.png)

![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B3749756.png)
![N-isopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B3749767.png)
![(2-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3749783.png)
![2-[3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B3749788.png)
![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B3749799.png)
![5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B3749807.png)